molecular formula C12H15NO4 B1296675 Ethyl 2-(4-acetamidophenoxy)acetate CAS No. 67202-81-7

Ethyl 2-(4-acetamidophenoxy)acetate

Cat. No.: B1296675
CAS No.: 67202-81-7
M. Wt: 237.25 g/mol
InChI Key: HRTRDUZXXPCTOO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetamidophenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Ethyl [4-(acetylamino)phenoxy]acetate interacts with its targets and carries out its functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-acetamidophenoxy)acetate typically involves the reaction of 4-acetylaminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-acetamidophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phenoxy acids.

    Reduction: Aminophenoxyacetates.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-(4-acetamidophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

    Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound has similar structural features but differs in its ester group, which can influence its biological activity and applications.

    Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid core structure but have different substituents, leading to variations in their chemical and biological properties.

Uniqueness: Ethyl 2-(4-acetamidophenoxy)acetate stands out due to its specific combination of the acetylamino group and ethyl ester, which imparts unique chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 2-(4-acetamidophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTRDUZXXPCTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309496
Record name Ethyl (4-acetamidophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67202-81-7
Record name 67202-81-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-acetamidophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl bromoacetate (452 g, 2.7 mol.) was added to a mixture of paracetamol (300 g, 1.984 mol) and anhydrous K2CO3 (1.80 kg, 7.814 mmol) in anhydrous acetone (3 L) and refluxed for 16 hours. Acetone was distilled and water (5 L) was added. Crude 1 was filtered, dried and recrystallised from a mixture of toluene:hexane (1:5) to give pure 1 (377 grams, 80%) as a white shining powder. The melting point was found to be 104.2-106.2° C.
Quantity
452 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Yield
80%

Synthesis routes and methods II

Procedure details

To a mixture of Paracetamol (300 g, 1.984 mol), and anhydrous K2CO3 (1.80 Kg, 7.814 mmol) in anhydrous acetone (3 liters) was added ethyl bromoacetate (452 gr, 2.7 mol) and refluxed for 16 hours. Acetone was distilled off and water (5 liter) was added. Crude 13 was filtered, dried and recrystallised from a mixture of toluene:hexane (1:5) to give pure 13 (377 g, 80%) as a white shining powder. The melting point was found to be 104.2-106.2° C.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
452 g
Type
reactant
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of N-(4-hydroxyphenyl)acetamide (500 mg, 3.31 mmol) in CH3CN (10 mL) was added ethyl 2-bromo-2-methylpropanoate (663 mg, 3.97 mmol) and K2CO3 (3 g, 21.7 mmol) at 25° C. The mixture was heated at reflux for 16 h. The mixture had water (100 mL) added and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
663 mg
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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